molecular formula C13H17N3O3 B14232799 Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- CAS No. 821776-93-6

Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro-

Cat. No.: B14232799
CAS No.: 821776-93-6
M. Wt: 263.29 g/mol
InChI Key: KRYHLQBSMGOUEV-UHFFFAOYSA-N
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Description

Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- is a complex organic compound with a molecular formula of C12H17N3O3. This compound is characterized by the presence of a benzonitrile core substituted with a nitro group and a propylamino group linked to a methoxyethyl chain. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- typically involves multi-step organic reactions. One common method involves the nitration of benzonitrile followed by the introduction of the propylamino and methoxyethyl groups. The nitration process usually requires concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of green chemistry principles, such as the use of ionic liquids as solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro and amino derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzonitriles and their derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The propylamino group enhances its solubility and facilitates its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a similar core structure but lacking the nitro and propylamino groups.

    2-Nitrobenzonitrile: Contains a nitro group but lacks the propylamino and methoxyethyl groups.

    5-Nitro-2-(propylamino)benzonitrile: Similar but does not have the methoxyethyl group.

Uniqueness

Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

821776-93-6

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

5-[2-methoxyethyl(propyl)amino]-2-nitrobenzonitrile

InChI

InChI=1S/C13H17N3O3/c1-3-6-15(7-8-19-2)12-4-5-13(16(17)18)11(9-12)10-14/h4-5,9H,3,6-8H2,1-2H3

InChI Key

KRYHLQBSMGOUEV-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCOC)C1=CC(=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

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